Vin-F03 vs. Vincamine: Potency in Promoting Pancreatic β-Cell Survival (EC50)
Vin-F03 demonstrates a substantially higher potency in promoting pancreatic β-cell survival compared to its parent compound, vincamine. In a cell viability assay using INS-832/13 cells, Vin-F03 exhibited an EC50 of 0.27 μM, while vincamine showed an EC50 of approximately 0.54 μM, representing a two-fold increase in protective activity [1].
| Evidence Dimension | EC50 for β-cell survival promotion |
|---|---|
| Target Compound Data | 0.27 μM |
| Comparator Or Baseline | Vincamine: ~0.54 μM (calculated from reported ~2-fold difference) |
| Quantified Difference | Approximately 2-fold higher potency (EC50 ratio: 0.54 / 0.27 ≈ 2.0) |
| Conditions | INS-832/13 pancreatic β-cell line; cell viability assay |
Why This Matters
This 2-fold improvement in potency means that a lower concentration of Vin-F03 is required to achieve the same protective effect, which is critical for minimizing potential off-target effects and optimizing experimental dosing in research settings.
- [1] Wang J, Lv X, Xu J, et al. Design, synthesis and biological evaluation of vincamine derivatives as potential pancreatic β-cells protective agents for the treatment of type 2 diabetes mellitus. European Journal of Medicinal Chemistry. 2020;188:111976. doi:10.1016/j.ejmech.2019.111976 View Source
